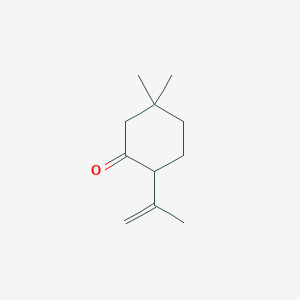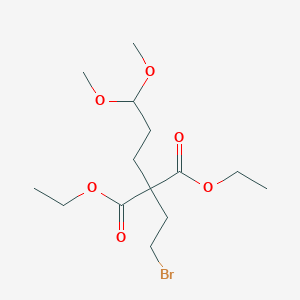![molecular formula C23H34O2S2 B12523740 1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate CAS No. 672965-31-0](/img/structure/B12523740.png)
1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate is an organic compound that features a bithiophene moiety linked to a propyl chain, which is further esterified with 2-butyloctanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Propyl Chain: The bithiophene moiety is then functionalized with a propyl chain through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the propyl-bithiophene intermediate with 2-butyloctanoic acid using a catalyst such as sulfuric acid or a more environmentally friendly alternative like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Acts as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological systems due to its unique structural properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with electron-rich or electron-deficient sites in biological molecules, potentially affecting their function. The ester linkage allows for hydrolysis under physiological conditions, releasing the active bithiophene unit.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the ester and propyl functionalities.
Thiophene-2-carboxylic acid: Contains a thiophene ring with a carboxylic acid group, offering different reactivity and applications.
Uniqueness
1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate is unique due to its combination of a bithiophene core with a long-chain ester, providing distinct physical and chemical properties that can be tailored for specific applications in materials science and biology.
Properties
CAS No. |
672965-31-0 |
|---|---|
Molecular Formula |
C23H34O2S2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-(5-thiophen-2-ylthiophen-2-yl)propyl 2-butyloctanoate |
InChI |
InChI=1S/C23H34O2S2/c1-4-7-9-10-13-18(12-8-5-2)23(24)25-19(6-3)20-15-16-22(27-20)21-14-11-17-26-21/h11,14-19H,4-10,12-13H2,1-3H3 |
InChI Key |
LZXWCFOEOGMESM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)OC(CC)C1=CC=C(S1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


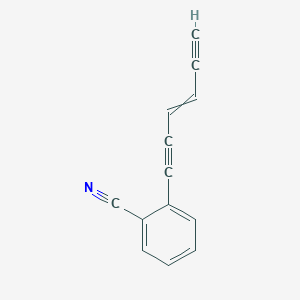
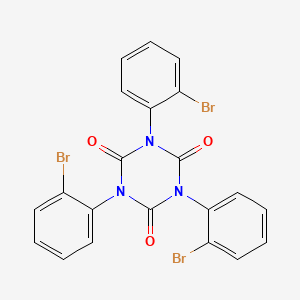
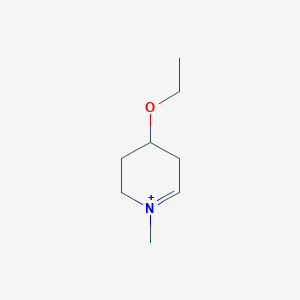
![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)

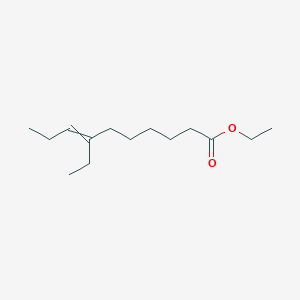
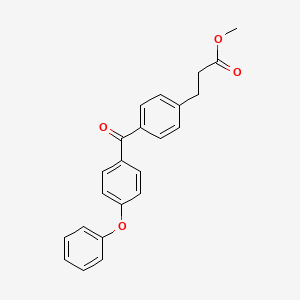
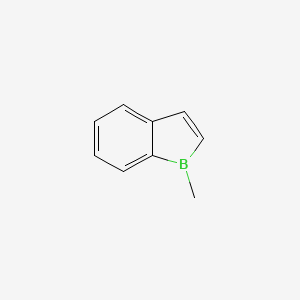
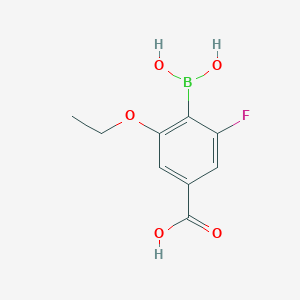
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)
